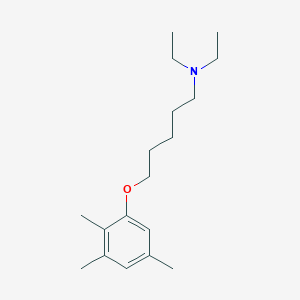![molecular formula C12H11N3S B1656723 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole CAS No. 53865-72-8](/img/structure/B1656723.png)
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The fusion of pyrazole and thiazole rings imparts unique chemical properties that make it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 3,5-dimethyl-1-phenylpyrazole with a thioamide under acidic conditions to form the desired thiazole ring . Another approach involves the cyclization of appropriate precursors in the presence of a catalyst, such as a Lewis acid . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the pyrazole or thiazole rings can be replaced with other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, substituted pyrazolo[3,4-d]thiazoles, and cyclized heterocycles .
Applications De Recherche Scientifique
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole has a wide range of scientific research applications:
Biological Research: It is used in the study of enzyme inhibition, particularly in the context of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase II alpha, an enzyme essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death . Additionally, its role as a CDK inhibitor involves binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and disrupting cell cycle progression .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share the pyrazole ring but differ in the fused heterocycle, with pyrimidine offering different biological activities and applications.
Pyrazolo[4,3-d]thiazole: This compound has a different fusion pattern of the pyrazole and thiazole rings, leading to variations in chemical reactivity and biological properties.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a different heterocyclic fusion, used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
53865-72-8 |
|---|---|
Formule moléculaire |
C12H11N3S |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
3,5-dimethyl-1-phenylpyrazolo[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C12H11N3S/c1-8-11-12(13-9(2)16-11)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
YNJNWHQPVXADSV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1SC(=N2)C)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C2=C1SC(=N2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(4-Nitrophenoxy)hexyl]piperidine](/img/structure/B1656640.png)

![1-[6-(2-Tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B1656644.png)





![4-[(4-Methylphenyl)thio]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B1656652.png)

![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)



